(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
[2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O7S/c1-16(2,3)26-15(20)18-7-9-19(10-8-18)27(23,24)12-5-6-14(25-4)13(11-12)17(21)22/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPQIPMKBUCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules.
Mode of Action
This interaction can lead to changes in the conformation or function of the target molecule.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For instance, the boronic acid group is known to be sensitive to pH changes, which can affect its ability to form bonds with target molecules.
Biological Activity
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique chemical structure and potential applications in drug development and enzyme inhibition. This compound features a boronic acid group, a sulfonyl moiety, and a tert-butoxycarbonyl-protected piperazine, which together enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H25BN2O7S, with a molecular weight of 400.26 g/mol. The presence of the boronic acid group allows for reversible covalent bond formation with diols, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H25BN2O7S |
| Molecular Weight | 400.26 g/mol |
| IUPAC Name | 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid |
| CAS Number | 1704095-62-4 |
The biological activity of this compound primarily stems from its ability to inhibit enzymes through the formation of reversible covalent bonds with their active sites. The boronic acid group interacts with hydroxyl groups present in the enzymes, leading to inhibition of their catalytic functions. This property is particularly useful in targeting proteases and other enzymes involved in disease pathways.
Enzyme Inhibition
The compound's mechanism can be summarized as follows:
- Binding : The boronic acid moiety binds to the active site of the enzyme.
- Inhibition : This binding prevents substrate access, thereby inhibiting enzymatic activity.
- Reversibility : The interaction is reversible, allowing for potential therapeutic applications where transient inhibition is desirable.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that boronic acids can interfere with cancer cell proliferation by inhibiting proteasome activity, leading to accumulation of pro-apoptotic factors.
- Antiviral Properties : Preliminary data suggest that compounds with similar structures exhibit antiviral effects by disrupting viral replication mechanisms.
- Anti-inflammatory Effects : The sulfonyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of similar boronic acid derivatives:
- Study on Proteasome Inhibition : A derivative was shown to effectively inhibit the 26S proteasome in vitro, leading to increased apoptosis in cancer cell lines (Source: ).
- Antiviral Activity Assessment : Another study demonstrated that a related compound inhibited viral replication in cell cultures, suggesting potential as an antiviral agent (Source: ).
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other boronic acids:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Lacks sulfonyl and piperazine groups | Less versatile |
| (4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic Acid | Lacks sulfonyl group | Reduced activity |
| Sulfonylphenylboronic Acid | Lacks piperazine moiety | Affects binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
